(3,3,4,4-d4)-Hexacosanoic acid

概要

説明

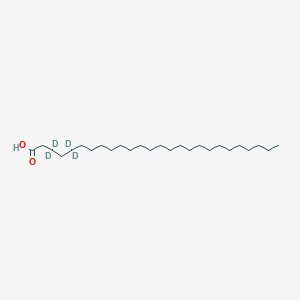

(3,3,4,4-d4)-Hexacosanoic acid is a deuterated fatty acid, where four hydrogen atoms are replaced by deuterium atoms at the 3rd and 4th positions. This isotopically labeled compound is used in various scientific research applications, particularly in the study of lipid metabolism and the tracing of biochemical pathways.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,4,4-d4)-Hexacosanoic acid typically involves the incorporation of deuterium atoms into the fatty acid chain. One common method starts with the preparation of a deuterated precursor, such as (3,3,4,4-d4)-hexylphosphonium bromide, which is then subjected to further chemical reactions to elongate the carbon chain and introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of deuterated fatty acids like this compound often involves large-scale chemical synthesis using deuterated reagents. The process requires precise control of reaction conditions to ensure the selective incorporation of deuterium atoms and to achieve high purity of the final product.

化学反応の分析

Esterification Reactions

Deuterated hexacosanoic acid participates in esterification to form stable esters, critical for synthesizing labeled lipids or calibrants. For example:

-

Reaction with alcohols : Forms deuterated esters under standard esterification conditions (e.g., acid catalysis or coupling agents like DCC/DMAP) .

-

Application : Used to prepare internal standards for lipidomics, such as 1-hexacosanoyl-d4-2-hydroxy-sn-glycero-3-phosphocholine, a lysophosphatidylcholine analog.

Mechanistic Insight :

The deuterium atoms at positions 3 and 4 do not significantly alter reactivity but enable precise tracking via mass spectrometry due to isotopic shifts in fragmentation patterns .

Hydrolysis Reactions

The ester derivatives of (3,3,4,4-d4)-hexacosanoic acid undergo enzymatic or chemical hydrolysis:

-

Phospholipase-mediated cleavage : Hydrolysis of phosphocholine esters releases deuterated hexacosanoic acid and glycerol derivatives .

-

Conditions : Typically performed at physiological pH (7.4) and temperature (37°C) using phospholipases A1/A2 .

Key Finding :

Hydrolysis rates of deuterated esters closely match non-deuterated analogs, validating their use as stable internal standards in kinetic studies .

Research Implications

科学的研究の応用

(3,3,4,4-d4)-Hexacosanoic acid is widely used in scientific research, including:

Chemistry: Used as a tracer in studies of lipid metabolism and fatty acid biosynthesis.

Biology: Helps in understanding the role of fatty acids in cellular processes and membrane structure.

Medicine: Used in metabolic studies to trace the incorporation and utilization of fatty acids in the body.

Industry: Employed in the development of deuterated drugs and other specialized chemical products

作用機序

The mechanism of action of (3,3,4,4-d4)-Hexacosanoic acid involves its incorporation into lipid metabolic pathways. The deuterium atoms act as tracers, allowing researchers to track the movement and transformation of the fatty acid within biological systems. This helps in elucidating the molecular targets and pathways involved in lipid metabolism and related processes .

類似化合物との比較

Similar Compounds

(3,3,4,4-d4)-Hexylphosphonium bromide: A precursor used in the synthesis of (3,3,4,4-d4)-Hexacosanoic acid.

5-Bromopentanoic-3,3,4,4-d4 acid: Another deuterated fatty acid used in similar research applications.

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying lipid metabolic pathways. The incorporation of deuterium atoms allows for precise tracking and analysis, making it a valuable tool in scientific research.

生物活性

(3,3,4,4-d4)-Hexacosanoic acid is a deuterated fatty acid that has garnered attention in scientific research due to its unique isotopic labeling. This compound serves as a valuable tool in studying lipid metabolism and biochemical pathways. The incorporation of deuterium atoms allows researchers to trace the movement and transformation of fatty acids within biological systems, thus elucidating various metabolic processes.

Chemical Structure and Properties

- Chemical Formula : C26H52O2

- Molecular Weight : 400.68 g/mol

- CAS Number : 1208837-79-9

The structure of this compound includes four deuterium atoms replacing hydrogen atoms at the 3rd and 4th positions of the hexacosanoic acid molecule. This isotopic modification enhances its utility in metabolic studies by providing distinct tracking capabilities.

The primary mechanism of action for this compound involves its incorporation into lipid metabolic pathways. The deuterium atoms act as tracers that enable researchers to monitor the fatty acid’s incorporation into various biological molecules and its subsequent metabolism. This capability is particularly useful in understanding how fatty acids influence cellular processes and membrane dynamics.

Research Applications

This compound is utilized across various fields of research:

- Lipid Metabolism Studies : It helps in tracing the biosynthesis and degradation of fatty acids within cells.

- Cellular Biology : The compound aids in understanding the role of fatty acids in cellular signaling and membrane structure.

- Medical Research : It is employed in studies related to metabolic disorders, such as Adrenoleukodystrophy (ALD), where very long-chain fatty acids accumulate due to peroxisomal dysfunction .

- Drug Development : The compound is used in the development of deuterated pharmaceuticals that may offer enhanced pharmacokinetic properties.

Case Study 1: Impact on Myelin Composition

A study investigated the effects of exogenous hexacosanoic acid on myelin synthesis in rats. The administration of this fatty acid led to biochemical alterations in myelin composition, including a decrease in myelin basic protein (MBP) content and changes in glycolipid levels. These findings suggest that high levels of hexacosanoic acid could impair myelin maturation .

| Parameter Measured | Control Group | Treated Group |

|---|---|---|

| CNPase Activity | Baseline | Decreased |

| MBP Content | Baseline | Decreased |

| Glycolipid Levels | Baseline | Decreased |

Case Study 2: Gene Editing for ALD Treatment

Research has explored gene-editing strategies for treating ALD by targeting fatty acid metabolism pathways. In this context, this compound serves as a tracer to monitor changes in lipid profiles post-treatment. The results indicated significant reductions in plasma levels of specific lysophosphatidylcholines associated with ALD after gene editing interventions .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other deuterated fatty acids:

| Compound | Unique Features |

|---|---|

| (3,3,4,4-d4)-Docosanoic Acid | Used for studying protein-lipid interactions |

| Hexacosanoic Acid | Non-deuterated version; lacks tracing capabilities |

特性

IUPAC Name |

3,3,5,5-tetradeuteriohexacosanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-25H2,1H3,(H,27,28)/i22D2,24D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHIUKTWLZUKEX-ZLHJCJBRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCCCCCCCCC)CC([2H])([2H])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。